4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile
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Overview
Description
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile is an organic compound with the molecular formula C10H6N2 It is known for its unique structure, which includes a cycloheptatriene ring fused to a cyclopentane ring with two nitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile typically involves the reaction of cycloheptatriene derivatives with malononitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate malononitrile, followed by the addition of cycloheptatriene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Cyclohepta-2,4,6-trien-1-ylidenemalononitrile
- Cycloheptatrienylidene-malononitrile
- Cyclohepta-2,4,6-trienylidenemalononitrile
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopentane-1,2-dicarbonitrile is unique due to its fused ring structure and the presence of two nitrile groups. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in synthetic and industrial processes .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-cyclohepta-2,4,6-trien-1-ylidenecyclopentane-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H12N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-6,13-14H,7-8H2 |
InChI Key |
FMPVXLARTVNEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=C2C=CC=CC=C2)C#N)C#N |
Origin of Product |
United States |
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